molecular formula C18H12Cl2FN3OS B2604153 2-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide CAS No. 391866-30-1

2-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide

Cat. No.: B2604153
CAS No.: 391866-30-1
M. Wt: 408.27
InChI Key: RVJIHNVYFDWPFP-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide” is a chemical compound with a complex structure . The molecular formula is CHClNOS and its average mass is 494.972 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a solution of 2-chloronicotinoyl isocyanate was reacted with 2-chloroaniline in dichloromethane, and the mixture was stirred at room temperature overnight. After the reaction was completed, the solvent was evaporated to give a crude product, which was then recrystallized from ethanol as colorless block crystals .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . The crystal structure of a similar compound, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, has been reported in the literature .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of fluoro-substituted benzamide compounds in cancer therapy. For instance, novel fluoro substituted benzo[b]pyran compounds have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting the therapeutic potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Fluorescent Chemosensor for Metal Ion Detection

Fluorobenzamide derivatives have been explored as fluorescent chemosensors for metal ions. A study synthesized and investigated a pyrazoline derivative as a fluorescent chemosensor for the detection of Fe3+ ions, demonstrating its application in metal ion detection and emphasizing the role of fluorine atoms in enhancing chemosensor sensitivity (Khan, 2020).

Antimicrobial Properties

Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs. These compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Desai et al., 2013).

Anti-inflammatory and Analgesic Agents

Synthetic efforts have also led to the creation of quinazolinone derivatives with potential anti-inflammatory and analgesic properties. Some of these compounds have been screened for their anti-inflammatory and analgesic activity, highlighting the potential of fluorinated heterocyclic compounds in therapeutic applications (Farag et al., 2012).

Building Blocks in Medicinal Chemistry

The synthesis of fluorinated heterocyclic compounds, including pyrazolones and pyrimidines, has been explored using fluoroacrylic building blocks. These compounds serve as valuable intermediates in medicinal chemistry, enabling the development of diverse therapeutic agents (Shi et al., 1996).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It has been suggested that similar compounds may bind with high affinity to their targets , potentially leading to changes in the function of these targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways.

Result of Action

Similar compounds have been found to have various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN3OS/c19-10-4-6-11(7-5-10)24-17(12-8-26-9-15(12)23-24)22-18(25)16-13(20)2-1-3-14(16)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIHNVYFDWPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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